molecular formula C10H13Br2NO B13084863 4-(1-Amino-2-methylpropyl)-2,6-dibromophenol

4-(1-Amino-2-methylpropyl)-2,6-dibromophenol

Cat. No.: B13084863
M. Wt: 323.02 g/mol
InChI Key: JXMBAIUOFGXDNF-UHFFFAOYSA-N
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Description

4-(1-Amino-2-methylpropyl)-2,6-dibromophenol is an organic compound characterized by the presence of an amino group, a methyl group, and two bromine atoms attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2-methylpropyl)-2,6-dibromophenol typically involves the bromination of 4-(1-Amino-2-methylpropyl)phenol. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-methylpropyl)-2,6-dibromophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of 4-(1-Amino-2-methylpropyl)phenol.

    Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of 4-(1-Amino-2-methylpropyl)phenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(1-Amino-2-methylpropyl)-2,6-dibromophenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-methylpropyl)-2,6-dibromophenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of bromine atoms enhances its reactivity and ability to form stable complexes with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Amino-2-methylpropyl)-2-fluorophenol
  • 2-(1-Amino-2-methylpropyl)-4-methylphenol
  • 2-Amino-2-methyl-1-propanol

Uniqueness

4-(1-Amino-2-methylpropyl)-2,6-dibromophenol is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties that make it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H13Br2NO

Molecular Weight

323.02 g/mol

IUPAC Name

4-(1-amino-2-methylpropyl)-2,6-dibromophenol

InChI

InChI=1S/C10H13Br2NO/c1-5(2)9(13)6-3-7(11)10(14)8(12)4-6/h3-5,9,14H,13H2,1-2H3

InChI Key

JXMBAIUOFGXDNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC(=C(C(=C1)Br)O)Br)N

Origin of Product

United States

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